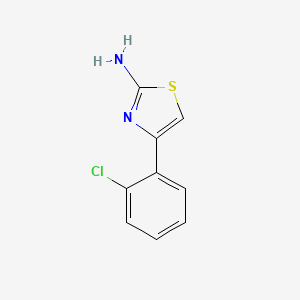![molecular formula C11H7ClN2 B1296182 2-[1-(4-Chlorophenyl)ethylidene]malononitrile CAS No. 3111-60-2](/img/structure/B1296182.png)
2-[1-(4-Chlorophenyl)ethylidene]malononitrile
Vue d'ensemble
Description
“2-[1-(4-Chlorophenyl)ethylidene]malononitrile” is a chemical compound with the linear formula C11H7ClN2 . It is also known as CS gas and is widely used in military and law enforcement operations.
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Chlorophenyl)ethylidene]malononitrile” is represented by the SMILES stringCC(C1=CC=C(Cl)C=C1)=C(C#N)C#N . The InChI representation is 1S/C11H7ClN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3 .
Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis
One of the significant applications of a derivative of 2-[1-(4-Chlorophenyl)ethylidene]malononitrile is in Alzheimer's disease diagnosis. The derivative [18F]FDDNP, used in positron emission tomography (PET), helps in locating neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique is instrumental in the diagnostic assessment of Alzheimer's and monitoring responses to treatments (Shoghi-Jadid et al., 2002).
Chemical Synthesis
The compound is used in various chemical syntheses. For example, it is involved in the synthesis of 2-aminothiophene derivatives, where it combines with α-methylene carbonyl compounds and elemental sulfur under specific conditions (Mojtahedi et al., 2010). Additionally, its reactions with 2-(polyfluoroalkyl)chromones lead to the formation of polyfunctionalized benzophenones and dihydroxanthones, showing its versatility in chemical reactions (Sosnovskikh et al., 2015).
Green Chemistry
In green chemistry, it's used for synthesizing cyclohexadiene derivatives in aqueous media, which is a more environmentally friendly method compared to traditional solvents (Wang et al., 2010).
Molecular Probing
It has been utilized in molecular probe synthesis. The compound has been modified to create derivatives useful in diagnosing Alzheimer's disease through PET scans (Škofic et al., 2005).
Hydrogen Bond Analysis
The compound has also been used in studies exploring unclassical hydrogen bonds, contributing to the understanding of molecular interactions and structure (Wang et al., 2011).
Anti-Tubercular Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-tubercular properties. This indicates its potential application in developing new therapeutic agents (Manikannan et al., 2010).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)ethylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJNOHGXBNAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294825 | |
| Record name | 2-[1-(4-chlorophenyl)ethylidene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)ethylidene]malononitrile | |
CAS RN |
3111-60-2 | |
| Record name | 3111-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[1-(4-chlorophenyl)ethylidene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



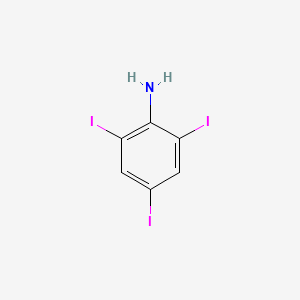
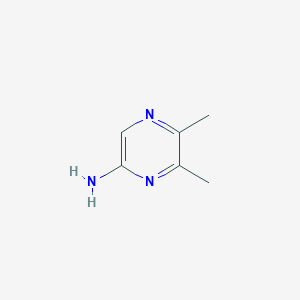
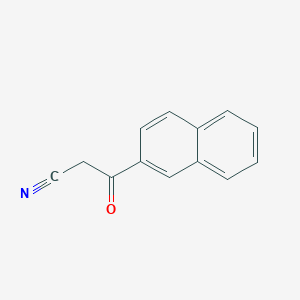

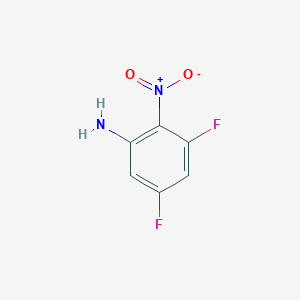
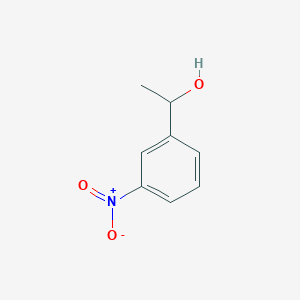
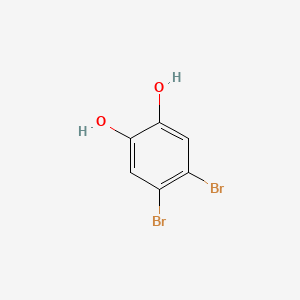
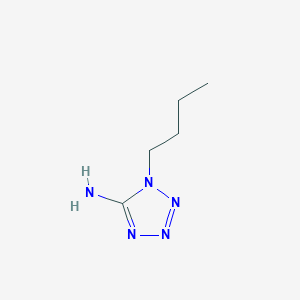
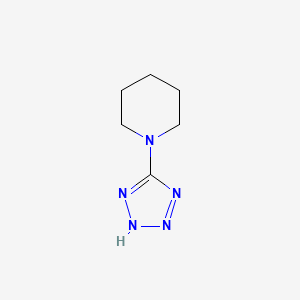
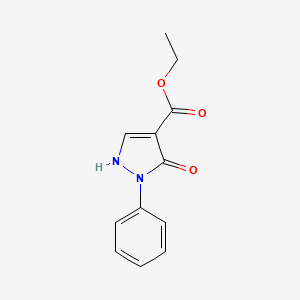
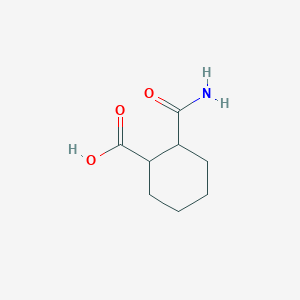
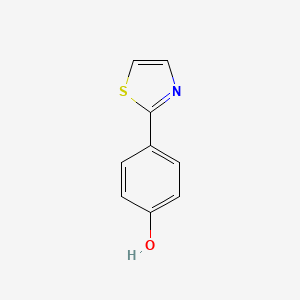
![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)
